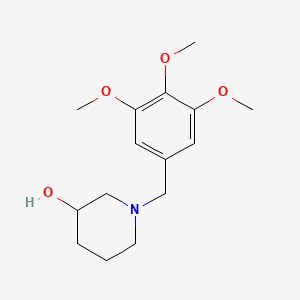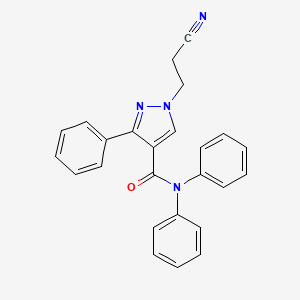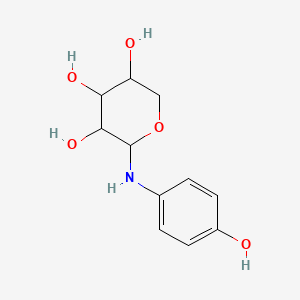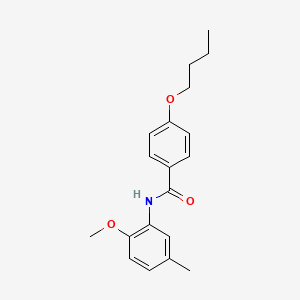
5-(3-bromo-4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-bromo-4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound is also known as BMX or BMX-001 and has been found to exhibit interesting biological activities, making it a promising candidate for drug development and other research applications.
作用机制
The exact mechanism of action of BMX is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. For example, BMX has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. BMX has also been found to inhibit the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
BMX has been found to exhibit a range of biochemical and physiological effects in cells and organisms. For example, BMX has been shown to induce apoptosis (programmed cell death) in cancer cells, which could be useful in cancer treatment. BMX has also been found to inhibit the growth of bacteria and fungi, which could be useful in the development of new antibiotics.
实验室实验的优点和局限性
One advantage of using BMX in lab experiments is that it has been well-studied and its synthesis method is well-established. This makes it easier to obtain and use in experiments. However, one limitation is that the exact mechanism of action of BMX is not fully understood, which could make it difficult to design experiments to study its effects.
未来方向
There are many potential future directions for research on BMX. One area of interest is in the development of BMX-based drugs for cancer treatment. Another area of interest is in the development of new antibiotics based on BMX. Additionally, further research could be done to better understand the mechanism of action of BMX and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, 5-(3-bromo-4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. Its synthesis method is well-established and it has been found to exhibit interesting biological activities, making it a promising candidate for drug development and other research applications. Further research is needed to fully understand the mechanism of action of BMX and its potential applications in other areas of scientific research.
合成方法
The synthesis of 5-(3-bromo-4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 3-bromo-4-methoxybenzaldehyde with thiosemicarbazide and methyl isothiocyanate in the presence of a base. The reaction proceeds through a series of steps, leading to the formation of the final product. This synthesis method has been well-established and has been used in various studies to produce BMX.
科学研究应用
BMX has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of research has been in the field of drug development, where BMX has been found to exhibit interesting biological activities. For example, BMX has been shown to have antitumor activity, making it a promising candidate for cancer treatment. BMX has also been found to exhibit antimicrobial activity, which could be useful in the development of new antibiotics.
属性
IUPAC Name |
(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S2/c1-14-11(15)10(18-12(14)17)6-7-3-4-9(16-2)8(13)5-7/h3-6H,1-2H3/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDKUVCPUGQGOO-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OC)Br)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)Br)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(difluoromethoxy)benzyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5219950.png)

![ethyl 2-[(2-chloro-4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5219964.png)


![9-tert-butyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B5219989.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1-(3-methoxybenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5219990.png)
![1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5219997.png)
![4-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]phenyl acetate](/img/structure/B5220007.png)
![2-{2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B5220013.png)



![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)nicotinamide 1-oxide](/img/structure/B5220047.png)